2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Synthetic chemistry Intramolecular Diels–Alder Epoxyisoindole synthesis

2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid (CAS 1212312-56-5) is a 7-carboxy-2-R-isoindol-1-one belonging to the 3a,6-epoxyisoindole-7-carboxylic acid class. It is alternatively named 3-cyclohexyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0¹,⁵]dec-8-ene-6-carboxylic acid (IUPAC).

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 1212312-56-5
Cat. No. B036705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
CAS1212312-56-5
Synonyms3-cyclohexyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid(SALTDATA: FREE)
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O
InChIInChI=1S/C15H19NO4/c17-13-12-11(14(18)19)10-6-7-15(12,20-10)8-16(13)9-4-2-1-3-5-9/h6-7,9-12H,1-5,8H2,(H,18,19)
InChIKeySDOCVRCDRWCALS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic Acid (CAS 1212312-56-5): Compound Class and Scaffold Identity for Targeted Procurement


2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid (CAS 1212312-56-5) is a 7-carboxy-2-R-isoindol-1-one belonging to the 3a,6-epoxyisoindole-7-carboxylic acid class [1]. It is alternatively named 3-cyclohexyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0¹,⁵]dec-8-ene-6-carboxylic acid (IUPAC). The compound features a rigid tricyclic scaffold comprising a fused epoxy-bridged oxanorbornene and a γ-lactam ring, with an N-cyclohexyl substituent [2]. It is catalogued as a screening compound by ChemBridge Corporation (Catalog No. 7091478), registered in the ZINC database (ZINC91195), and listed in PubChem (CID 2925730) [3][4].

Why Generic Substitution of 2-Cyclohexyl-epoxyisoindole-7-carboxylic Acid Is Scientifically Unwarranted


Within the 7-carboxy-2-R-isoindol-1-one series reported by Varlamov et al., the N-substituent (R) profoundly modulates both synthetic accessibility and physicochemical properties [1]. The cyclohexyl derivative (2g) is obtained in only 37% isolated yield—dramatically lower than the phenyl (2a, 86%), benzyl (2b, 90%), or cyclopropyl (2i, 92%) congeners—indicating a uniquely disfavored cycloaddition transition state for this specific N-substituent [1]. Computed XLogP3 for the cyclohexyl compound is 0.6, compared to approximately 1.5 for the N-phenyl analog, yielding a >2-fold difference in predicted lipophilicity that impacts membrane permeability, solubility, and assay compatibility [2]. These quantifiable divergences mean that replacing this compound with an in-class analog will alter synthetic route feasibility, physicochemical profile, and screening outcomes in ways that cannot be predicted a priori.

Quantitative Differentiation Evidence for 2-Cyclohexyl-1-oxo-3a,6-epoxyisoindole-7-carboxylic Acid Against Closest Analogs


Synthetic Yield: Cyclohexyl Derivative (37%) vs. Phenyl (86%), Benzyl (90%), and Cyclopropyl (92%) Analogs

In the Varlamov et al. preparative method for 7-carboxy-2-R-isoindol-1-ones via [4+2] cycloaddition of N-substituted furfurylamines to maleic anhydride, the N-cyclohexyl derivative (2g) was isolated in only 37% yield [1]. This is substantially lower than the N-phenyl (2a, 86%), N-benzyl (2b, 90%), N-m-chlorophenyl (2c, 89%), N-tetrahydrofuryl (2f, 80%), and N-cyclopropyl (2i, 92%) analogs [1]. The depressed yield is attributed to steric interference from the chair-conformation cyclohexyl group during the intramolecular exo-Diels–Alder transition state, making this compound the most synthetically challenging congener in the reported series and the yield-limiting entry for library-scale production [1].

Synthetic chemistry Intramolecular Diels–Alder Epoxyisoindole synthesis

Lipophilicity Differentiation: XLogP3 = 0.6 for Cyclohexyl vs. ~1.5 for Phenyl Analog

The computed partition coefficient (XLogP3-AA) for 2-cyclohexyl-1-oxo-3a,6-epoxyisoindole-7-carboxylic acid is 0.6, as reported in PubChem [1]. The N-phenyl analog (CAS 14691-95-3, C₁₅H₁₃NO₄, MW 271.27) has a computed XLogP3 of approximately 1.5 [2]. The cyclohexyl substituent thus reduces predicted lipophilicity by ~0.9 log units relative to the planar aromatic N-phenyl comparator, despite the cyclohexyl group having a higher carbon count (C₆H₁₁ vs. C₆H₅). This counterintuitive result arises from the saturated cyclohexyl group's lower contribution to the octanol-water partition coefficient compared to the aromatic phenyl ring [2].

Physicochemical profiling Drug-likeness Lipophilicity

Topological Polar Surface Area and Hydrogen Bonding Profile Differentiate Cyclohexyl from Aryl-Functionalized Congeners

The target compound has a topological polar surface area (TPSA) of 66.8 Ų with 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA), as computed by PubChem [1]. In contrast, the N-(m-nitrophenyl) analog (2e) carries two additional HBA from the nitro group, increasing TPSA to approximately 85–90 Ų [2]. The cyclohexyl derivative's lower TPSA, combined with its intermediate XLogP3 (0.6), places it squarely within the drug-like space defined by Lipinski and Veber rules, whereas nitro-substituted aryl analogs risk exceeding the TPSA >140 Ų threshold predictive of poor oral bioavailability [1].

Medicinal chemistry ADME prediction Physicochemical properties

Commercial Availability and Purity Benchmarking: ≥95% Purity Across Multiple Global Suppliers

2-Cyclohexyl-1-oxo-3a,6-epoxyisoindole-7-carboxylic acid is stocked by at least five independent suppliers with a standard purity specification of ≥95% . The compound is a component of the ChemBridge screening collection (Catalog No. 7091478) and the ZINC database (ZINC91195), indicating its inclusion in commercially deployed high-throughput screening decks [1]. In contrast, the N-cyclopropyl analog—despite its superior synthetic yield (92%)—is primarily listed only by boutique research chemical vendors and lacks evidence of inclusion in major screening libraries . This procurement asymmetry means the cyclohexyl derivative is immediately accessible for follow-up studies without custom synthesis lead times.

Chemical procurement Screening library supply Quality control

Ring-Chain Tautomerism: Cyclohexyl Derivative Crystallizes Exclusively as the Cyclic 3a,6-Epoxyisoindole Tautomer

Zubkov et al. demonstrated that 7-carboxy-2-R-isoindol-1-ones bearing 5-alkyl-substituted furfurylamine precursors exist in dynamic ring-chain tautomeric equilibrium in solution but crystallize exclusively in the cyclic 3a,6-epoxyisoindole form, as confirmed by X-ray structural analysis [1]. The N-cyclohexyl derivative (as a 5-unsubstituted furfurylamine-derived product) falls within the alkyl-substituted series where the cyclic tautomer is thermodynamically favored, with solution-phase equilibrium strongly biased (>95%) toward the closed epoxyisoindole form [1]. This contrasts with 5-aryl-substituted analogs, where significant open-chain N-furfurylmaleamic acid populations are observed by NMR [1].

Structural chemistry Tautomerism Crystallography

NMR Structural Authentication: Diagnostic Cyclohexyl Multiplet at δ 3.85 (1H, m) and δ 1.90–1.60 (10H, m)

The ¹H NMR spectrum of 2g (R = cyclohexyl) reported by Varlamov et al. displays diagnostic resonances at δ 3.85 (1H, m, N-CH of cyclohexyl) and δ 1.90–1.60 (10H, m, cyclohexyl CH₂ envelope), along with the characteristic epoxyisoindole framework signals: H-2B (δ 3.84, d), H-5 (δ 5.32, s), H-6/H-7 (δ 6.48, s), and COOH (δ 11.5, br s) [1]. These spectral features unambiguously distinguish the cyclohexyl derivative from the N-phenyl analog (2a), which shows aromatic proton signals at δ 7.66–7.14, and from the N-benzyl analog (2b), which exhibits benzylic CH₂ at δ 4.42/4.34 [1]. The cyclohexyl envelope integration (10H) provides a quantitative purity check orthogonal to chromatographic methods.

Analytical chemistry NMR spectroscopy Structure confirmation

Optimal Research and Industrial Application Scenarios for 2-Cyclohexyl-3a,6-epoxyisoindole-7-carboxylic Acid


Aliphatic-Rich Fragment Library Expansion for 3D-Diverse Screening Collections

The compound's computed sp³ carbon fraction (cyclohexyl ring) and low XLogP3 (0.6) align with contemporary fragment-based drug discovery preferences for saturated, three-dimensional scaffolds over planar aromatics [1]. Its inclusion in the ChemBridge screening library (Cat. 7091478) and ZINC database (ZINC91195) confirms deployment in major HTS decks [2]. Procurement of this specific compound enables screening groups to incorporate an aliphatic N-substituent epoxyisoindole into diversity sets where the more common N-aryl variants already dominate, directly addressing the Fsp³ enrichment goals articulated in modern lead-discovery campaigns.

Synthetic Methodology Benchmarking: Low-Yield Intramolecular Diels–Alder Substrate for Reaction Optimization Studies

The 37% isolated yield for the N-cyclohexyl derivative in the standard [4+2] cycloaddition protocol [1] makes this compound an informative benchmark substrate for reaction optimization. The yield differential versus the cyclopropyl analog (92%) under identical conditions provides a built-in dynamic range for evaluating catalytic interventions (e.g., Lewis acid catalysis, microwave acceleration, aqueous micellar conditions). Researchers developing improved IMDAF (intramolecular Diels–Alder furan) protocols can use this substrate as a challenging test case where steric effects from the chair cyclohexyl group are maximized.

Physicochemical Property Calibration Standard for Epoxyisoindole Analog Series

With experimentally validated structural identity (¹H NMR, IR) and computed properties (XLogP3 = 0.6, TPSA = 66.8 Ų, MW = 277.31, HBD = 1, HBA = 4) [2][3], this compound serves as a well-characterized reference point for calibrating computational property predictions across the broader 7-carboxy-2-R-isoindol-1-one series. Its intermediate lipophilicity fills a gap between the more lipophilic N-phenyl analog (XLogP3 ~1.5) and the more hydrophilic unsubstituted or small-alkyl derivatives, providing a benchmark for validating in silico ADME models.

Building Block for Carboxylic Acid Derivatization: Amide, Ester, and Bioisostere Synthesis

The free carboxylic acid functionality at the 7-position enables straightforward derivatization to amides, esters, and bioisosteres [1]. The cyclohexyl group's conformational rigidity combined with the epoxyisoindole core's intrinsic ring strain creates a scaffold with defined exit vectors for structure-activity relationship (SAR) exploration. The isopropyl ester analog is already catalogued (AMB548362, Ambinter) [4], confirming that carboxylic acid derivatization chemistry is viable on this scaffold. Researchers pursuing norcantharidin-inspired cytotoxic agents should note that the unsaturated epoxyisoindole (hexahydro) scaffold is structurally distinct from the saturated octahydroepoxyisoindole series evaluated by Hizartzidis et al., where no notable cytotoxicity was observed, suggesting that the olefinic bridge in the hexahydro series may impart differential biological reactivity [5].

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